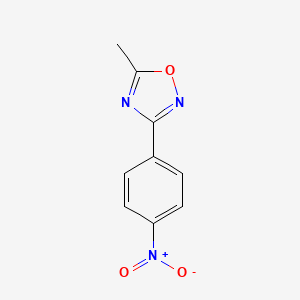

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Similar compounds, such as nitroazoles, have been reported to interact with various biological targets

Mode of Action

It is known that the nitro group in aromatic compounds, such as this one, can undergo electrophilic substitution, a common reaction in the preparation of nitrodiazoles and benzazoles . This reaction is influenced by the activity of reagents, the basicity of substrates, and the acidity of the media .

Biochemical Pathways

Compounds with similar structures, such as nitroazoles, have been found to interact with various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

It’s worth noting that the solubility of a compound in dmso can impact its bioavailability .

Result of Action

Similar compounds have been found to exhibit various biological activities

Action Environment

It is known that the reactivity of azoles, a class of compounds to which this compound belongs, can be influenced by the acidity of the media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is heated to promote cyclization, resulting in the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as alkyl halides, bases like sodium hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 5-Methyl-3-(4-aminophenyl)-1,2,4-oxadiazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

5-Methyl-3-(3-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with the nitro group in a different position.

5-Methyl-3-(4-aminophenyl)-1,2,4-oxadiazole: Reduction product of the nitro compound.

3-(4-Nitrophenyl)-1,2,4-oxadiazole: Lacks the methyl group.

Uniqueness

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the nitro and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups in the oxadiazole ring system provides distinct properties that can be leveraged in various applications.

Biological Activity

5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a member of the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, among other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the nitrophenyl group is crucial for its biological activity, enhancing its interaction with biological targets.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of 1,2,4-oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways such as the inhibition of histone deacetylases (HDAC) and modulation of signaling pathways involved in cell proliferation and survival .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 12.5 | HDAC inhibition |

| This compound | MCF-7 | 15.0 | Apoptosis induction |

| Other derivatives | Various | Ranges from 2.76 to 92.4 | Varies |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. Studies have shown that certain derivatives exhibit strong antibacterial effects against pathogens such as Xanthomonas oryzae and Escherichia coli, making them potential candidates for agricultural applications .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Pathogen Tested | EC50 (µg/mL) |

|---|---|---|

| This compound | Xanthomonas oryzae | 24.14 |

| Other derivatives | Various | Ranges from 19.04 to 36.25 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : This compound shows inhibitory effects on critical enzymes such as HDACs and carbonic anhydrases which are involved in tumor progression and metastasis .

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.

- Antimicrobial Action : The nitro group enhances the lipophilicity of the compound allowing it to penetrate bacterial membranes effectively.

Case Studies

Several studies have explored the efficacy of oxadiazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A recent investigation evaluated the cytotoxicity of various oxadiazole derivatives against a panel of human cancer cell lines including HeLa and MCF-7. Results indicated that modifications on the oxadiazole ring significantly affected potency .

- Agricultural Applications : Research focusing on agricultural pests demonstrated that oxadiazole derivatives possess nematocidal properties against Meloidogyne incognita, showcasing their potential as environmentally friendly pesticides .

Properties

IUPAC Name |

5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6-10-9(11-15-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKNJQADPMXGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.